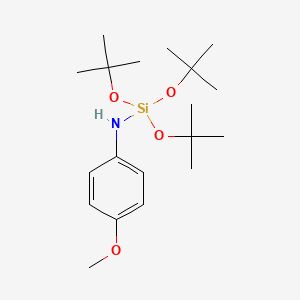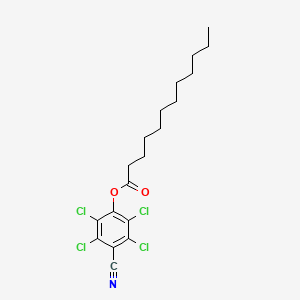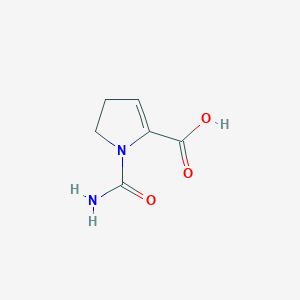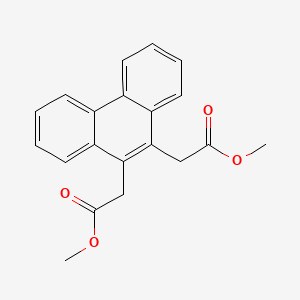
Dimethyl (1-formylpiperidin-2-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1-formylpiperidin-2-yl)propanedioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-formylpiperidin-2-yl)propanedioate typically involves the reaction of piperidine derivatives with formylating agents and esterification processes. One common method includes the reaction of 2-piperidone with formic acid and methanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1-formylpiperidin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Dimethyl (1-formylpiperidin-2-yl)propanedioate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl (1-formylpiperidin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The piperidine ring structure allows the compound to interact with biological macromolecules, potentially modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
N-Formylpiperidine: A related compound with a formyl group attached to the piperidine ring.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
Dimethyl (1-formylpiperidin-2-yl)propanedioate is unique due to its specific combination of a formyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
71602-43-2 |
|---|---|
Fórmula molecular |
C11H17NO5 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
dimethyl 2-(1-formylpiperidin-2-yl)propanedioate |
InChI |
InChI=1S/C11H17NO5/c1-16-10(14)9(11(15)17-2)8-5-3-4-6-12(8)7-13/h7-9H,3-6H2,1-2H3 |
Clave InChI |
ZHEWUCDZUVCTMK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1CCCCN1C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)




![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)








